molecular formula C14H10F3N3O3S B8745495 ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate

ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate

Cat. No. B8745495
M. Wt: 357.31 g/mol
InChI Key: VJMJNFSEYLIRJY-UHFFFAOYSA-N
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Patent
US08338437B2

Procedure details

To 28 (268 mg, 1.431 mmol) was added 4N HCl in dioxane (3.6 mL, 14.3 mmol) and 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (0.23 mL, 1.6 mmol). The resulting suspension was allowed to stir for 16 h at 100° C. Ethanol (1.4 mL) was added, and the mixture was stirred for 4 h at 100° C. Solvent was evaporated and the residue was purified by silica gel column chromatography with gradient of EtOAc (10-20%) in hexanes to afford 29 (203 mg, 20%) as an orange solid. LRMS (ESI): calc. 357.0; found 358.1 (MH)+.
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
Yield
20%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[S:4][CH:5]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:7]=1)[NH2:2].Cl.O1CCOCC1.[F:20][C:21]([F:33])([F:32])[C:22](=O)[CH2:23][C:24]([C:26]1[O:27][CH:28]=[CH:29][CH:30]=1)=O>C(O)C>[O:27]1[CH:28]=[CH:29][CH:30]=[C:26]1[C:24]1[N:1]([C:3]2[S:4][CH:5]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:7]=2)[N:2]=[C:22]([C:21]([F:20])([F:32])[F:33])[CH:23]=1

Inputs

Step One
Name
Quantity
268 mg
Type
reactant
Smiles
N(N)C=1SC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.6 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.23 mL
Type
reactant
Smiles
FC(C(CC(=O)C=1OC=CC1)=O)(F)F
Step Two
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir for 16 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 h at 100° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography with gradient of EtOAc (10-20%) in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC(=NN1C=1SC=C(N1)C(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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